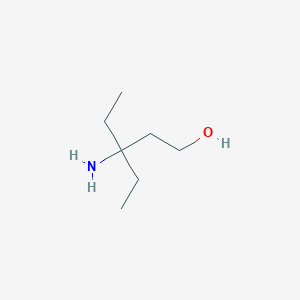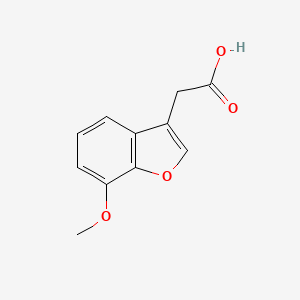
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : A study by Lichitsky et al. (2022) describes a one-step synthesis approach for a compound similar to 2-(7-Methoxy-1-benzofuran-3-yl)acetic acid, utilizing multicomponent reactions, highlighting the compound's potential in synthetic organic chemistry (Lichitsky, Komogortsev, & Melekhina, 2022).
- Crystal Structure : Research by Gowda et al. (2015) provides insights into the crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid, which is structurally similar to the compound , offering valuable data for material science and crystallography (Gowda, Gowda, Reddy, & Basanagouda, 2015).
Biological Activity and Chemical Properties
- Heterocyclic Synthesis : Patankar et al. (2000) discuss using 2-Carboxy-7-methoxy benzofuran-3-acetic acid for synthesizing various heterocycles, indicating its utility in developing compounds with potential biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).
- Cytotoxic Activity : A study on benzofurans by Li et al. (2005) reveals that certain benzofuran derivatives exhibit cytotoxicity against breast cancer cell lines, suggesting possible applications in cancer research (Li, Li, Qi, Gao, & Zhang, 2005).
- Photophysical Studies : Maridevarmath et al. (2019) conducted studies on benzofuran-3-acetic acid hydrazide derivatives, exploring their photophysical properties, which could be relevant for the development of fluorescent probes and luminescence materials (Maridevarmath, Naik, Negalurmath, Basanagouda, & Malimath, 2019).
Chemical Reactions and Derivatives
- Formation of Polycyclic Compounds : Patankar et al. (2008) utilized 2-Carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds, showcasing the compound's potential in creating complex molecular structures (Patankar, Khombare, Khanwelkar, & Shet, 2008).
- Reactivity with Lead(IV) Acetate : Kurosawa et al. (1980) researched the reactions of 7-methoxy-2-phenyl-2H-1-benzopyran, a structurally related compound, with lead(IV) acetate, indicating potential avenues in organic synthesis (Kurosawa, Yamaguchi, Nagata, & Ohki, 1980).
Zukünftige Richtungen
Benzofuran compounds, including “2-(7-Methoxy-1-benzofuran-3-yl)acetic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Therefore, the future research direction may focus on the development of benzofuran compounds as potential therapeutic agents for various diseases.
Eigenschaften
IUPAC Name |
2-(7-methoxy-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-8-7(5-10(12)13)6-15-11(8)9/h2-4,6H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECIFNKYUBNXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC=C2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-1-benzofuran-3-yl)acetic acid | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

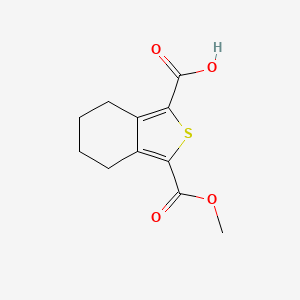
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2479808.png)
![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2479809.png)
![N-(1-cyanocyclohexyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B2479810.png)
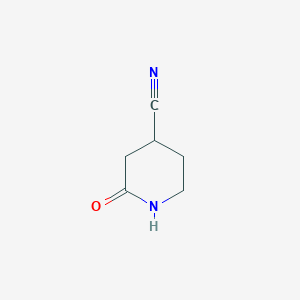
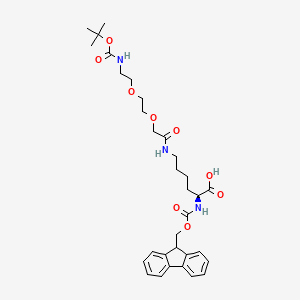
![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)
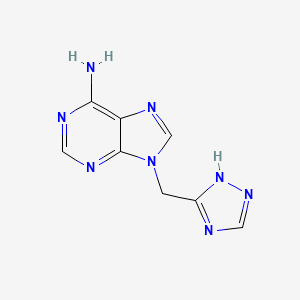
![N-[3-Acetyl-6-(3-methylbutyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-indoline]-5-yl]acetamide](/img/structure/B2479817.png)
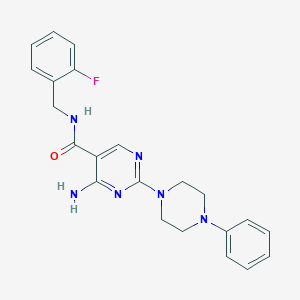
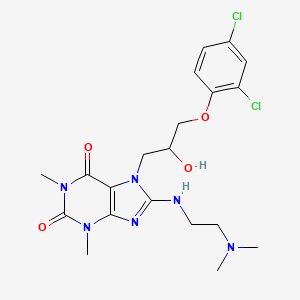
![N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B2479821.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)
